Sodium 2-Cyanopyridine-3-Sulfinate: A Comprehensive Technical Guide on Physicochemical Properties and Late-Stage Functionalization
Sodium 2-Cyanopyridine-3-Sulfinate: A Comprehensive Technical Guide on Physicochemical Properties and Late-Stage Functionalization
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the late-stage functionalization of privileged scaffolds is a critical strategy for accelerating structure-activity relationship (SAR) studies. Sodium 2-cyanopyridine-3-sulfinate (CAS: 1861611-89-3) has emerged as a highly valuable, bench-stable organosulfur building block. By serving as a robust precursor for the 2-cyanopyridine-3-sulfonyl radical, this compound enables the direct installation of a heavily functionalized, heteroaromatic sulfone moiety into complex molecular architectures[1][2].
This whitepaper provides an in-depth analysis of the physicochemical properties of sodium 2-cyanopyridine-3-sulfinate and outlines field-proven, self-validating methodologies for its application in metallaphotoredox cross-coupling reactions.
Physicochemical Profiling & Structural Data
Unlike sulfonyl chlorides, which are highly sensitive to moisture and prone to rapid hydrolysis, sodium sulfinates exhibit excellent bench stability. The ionic nature of sodium 2-cyanopyridine-3-sulfinate gives it a high lattice energy, rendering it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and water, but insoluble in non-polar organic solvents[1][3].
The presence of the electron-withdrawing cyano (-C≡N) group at the C2 position of the pyridine ring significantly modulates the electronic environment of the sulfinate group at C3, stabilizing the corresponding sulfonyl radical generated during single-electron transfer (SET) processes[4].
Quantitative Structural & Physical Data
| Parameter | Specification |
| Chemical Name | Sodium 2-cyanopyridine-3-sulfinate |
| CAS Registry Number | 1861611-89-3 |
| Molecular Formula | C₆H₄N₂O₂S·Na |
| Molecular Weight | 190.16 g/mol |
| InChI Key | UAWULHRZOFYRDG-UHFFFAOYSA-M |
| Canonical SMILES | N#Cc1ncccc1S(=O)[O-].[Na+] |
| Physical State | Solid powder (Typical for sodium arenesulfinates) |
| Storage Conditions | Room temperature, store desiccated to prevent caking |
Data aggregated from verified chemical supplier databases and structural repositories[3].
Strategic Role in Medicinal Chemistry
The architectural combination of a pyridine ring, a nitrile group, and a sulfinate linkage makes this compound a "triple-threat" in drug design:
-
The Pyridine Core : Enhances aqueous solubility and serves as a robust hydrogen-bond acceptor, improving the pharmacokinetic (PK) profile of the parent drug.
-
The Nitrile Moiety : Acts as a versatile synthetic handle. Post-coupling, the cyano group can be hydrolyzed to an amide, reduced to a primary amine, or converted into a tetrazole (a classic bioisostere for a carboxylic acid) to modulate target binding affinity.
-
The Sulfone Linkage : When the sulfinate is cross-coupled to form a sulfone, it creates a metabolically stable, highly polar vector that often interacts favorably with target protein backbones[1][2].
Advanced Synthetic Workflows: Metallaphotoredox Catalysis
Historically, synthesizing complex heteroaryl sulfones required harsh conditions or the use of unstable sulfonyl chlorides. Today, the state-of-the-art approach utilizes Photoredox/Nickel Dual Catalysis [2]. In this system, sodium 2-cyanopyridine-3-sulfinate is oxidized via a photocatalyst to generate a transient sulfonyl radical, which is subsequently captured by a Nickel catalyst undergoing the oxidative addition of an aryl halide.
Caption: Photoredox/Ni dual catalytic cycle for synthesizing sulfones from sodium sulfinates.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details the coupling of sodium 2-cyanopyridine-3-sulfinate with an aryl bromide using Ir/Ni dual catalysis. Every step is designed as a self-validating system, explaining the causality behind the physicochemical manipulations[2].
Reagents Required
-
Nucleophile : Sodium 2-cyanopyridine-3-sulfinate (2.0 equiv)
-
Electrophile : Aryl bromide (1.0 equiv)
-
Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)
-
Cross-Coupling Catalyst : NiCl₂·glyme (10 mol%) and dtbbpy ligand (10 mol%)
-
Solvent : Anhydrous DMF (0.1 M relative to electrophile)
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation
-
Action : In an oven-dried vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy in a small volume of anhydrous DMF. Stir for 15 minutes until a distinct color change occurs (typically pale green to deep blue/purple).
-
Causality : This color shift is a self-validating indicator that the active Ni(II)-dtbbpy pre-catalyst complex has successfully formed. Skipping this step can lead to unligated Nickel crashing out as black Ni(0) nanoparticles during reduction, killing the catalytic cycle.
Step 2: Reagent Assembly & Degassing
-
Action : Add the aryl bromide, sodium 2-cyanopyridine-3-sulfinate, and the Iridium photocatalyst to the vial. Seal with a PTFE septum. Subject the mixture to three cycles of freeze-pump-thaw degassing, backfilling with ultra-pure Argon.
-
Causality : Sodium sulfinates are highly insoluble in non-polar media; DMF is required to solvate the sodium cation and expose the reactive sulfinate anion. Degassing is absolutely critical because dissolved triplet oxygen (
) will rapidly quench the excited state of the photocatalyst (*Ir(III)) and irreversibly oxidize the transient Ni(0) species, halting the reaction entirely.
Step 3: Photochemical Irradiation
-
Action : Place the vial in a photoreactor equipped with 440–450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours.
-
Causality : The 440-450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) photocatalyst. Using higher energy UV light would risk unwanted photo-degradation of the sensitive cyanopyridine scaffold. A successful ongoing reaction is often indicated by the solution maintaining a homogeneous, dark reddish-brown hue (indicative of active Ni(I)/Ni(0) species).
Step 4: Reaction Monitoring & Workup
-
Action : Monitor the reaction via LC-MS rather than TLC. Once complete, dilute the mixture with a 5% aqueous LiCl solution and extract three times with Ethyl Acetate (EtOAc).
-
Causality : TLC is often misleading here due to the extreme polarity and streaking of the unreacted sodium sulfinate salt. During workup, the aqueous LiCl wash effectively strips the DMF solvent and partitions the unreacted, highly water-soluble sodium sulfinate into the aqueous layer, leaving the lipophilic diaryl sulfone product isolated in the organic phase.
References
- sigmaaldrich.com - sodium 2-cyanopyridine-3-sulfinate | 1861611-89-3 Properties & Specifications.
- chembuyersguide.com - BLD Pharmatech Co., Limited: Sodium 2-cyanopyridine-3-sulfinate CAS:1861611-89-3.
- nih.gov - Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- researchgate.net - Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate.
- researchgate.net - Recent advances of sodium sulfinates in radical reactions.
- nih.gov - Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis.
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sodium 2-cyanopyridine-3-sulfinate | 1861611-89-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
